molecular formula C12H12O3S B12893521 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol CAS No. 923267-51-0

3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol

Cat. No.: B12893521
CAS No.: 923267-51-0
M. Wt: 236.29 g/mol
InChI Key: QHSZMAHVGNEAAB-UHFFFAOYSA-N
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Description

The compound 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol features a benzene-1,2-diol core substituted at position 3 with a [(furan-2-yl)methyl]sulfanyl (-S-CH₂-furan) group and at position 6 with a methyl (-CH₃) group .

Properties

CAS No.

923267-51-0

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-6-methylbenzene-1,2-diol

InChI

InChI=1S/C12H12O3S/c1-8-4-5-10(12(14)11(8)13)16-7-9-3-2-6-15-9/h2-6,13-14H,7H2,1H3

InChI Key

QHSZMAHVGNEAAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)SCC2=CC=CO2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol typically involves the reaction of 2-furylmethyl mercaptan with 6-methylbenzene-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acid chlorides for esterification, alkyl halides for etherification.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thioether derivatives.

    Substitution: Esters, ethers.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that compounds containing furan moieties exhibit notable antimicrobial activity. For instance, derivatives of 3-(furan-2-yl)propenoic acids have shown effectiveness against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . The presence of the furan ring in 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol may contribute similarly to its antimicrobial efficacy.

Antioxidant Activity
Compounds with phenolic structures often possess antioxidant properties. The 1,2-diol functional group in this compound can scavenge free radicals, potentially providing protective effects against oxidative stress-related diseases. Studies on related compounds have demonstrated strong antioxidant capabilities, suggesting that 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol could exhibit similar benefits .

Anti-inflammatory Effects
The anti-inflammatory properties of furan-containing compounds are well-documented. The structural characteristics of 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol may allow it to modulate inflammatory pathways effectively. This property is particularly relevant in the context of chronic inflammatory diseases.

Potential Pharmaceutical Applications

Given its biological activity profile, 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol shows promise as a lead compound for drug development. Its potential applications include:

  • Antibacterial Agents : With demonstrated activity against bacterial strains, this compound could be developed into new antibacterial therapies.
  • Antioxidants : Its ability to neutralize free radicals positions it as a candidate for formulations aimed at preventing oxidative damage in various diseases.

Material Science Applications

The unique chemical structure of 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol also suggests applications in materials science:

  • Polymer Additives : The compound's antioxidant properties could enhance the stability and longevity of polymers exposed to oxidative environments.
  • Functional Coatings : Its antimicrobial properties may be exploited in developing coatings that inhibit microbial growth on surfaces.

Case Studies and Research Findings

Recent studies have explored various derivatives of furan-containing compounds for their biological activities. For example:

StudyCompoundActivityFindings
3-(furan-2-yl)propenoic acid derivativesAntimicrobialEffective against Candida albicans and Staphylococcus aureus
Furan-based antioxidantsAntioxidantStrong scavenging activity against free radicals

These findings underscore the relevance of furan derivatives in medicinal chemistry and their potential for further exploration in drug development and material applications.

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)thio)-6-methylbenzene-1,2-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Structural Analogs in Food Chemistry (Benzene Diol Derivatives)

describes several benzene diols with furan-2-ylmethyl substituents but lacks sulfur linkages. Key analogs include:

Compound Name Substituents (Position) Functional Groups Key Differences
4-(Furan-2-ylmethyl)benzene-1,2-diol 4-(CH₂-furan), 1,2-diol Ether linkage (C-O-C) Positional isomer; lacks sulfur
3-(Furan-2-ylmethyl)-6-methylbenzene-1,2-diol 3-(CH₂-furan), 6-CH₃, 1,2-diol Ether linkage (C-O-C) Identical substituents but no sulfur
4-(Furan-2-ylmethyl)-5-methylbenzene-1,2-diol 4-(CH₂-furan), 5-CH₃, 1,2-diol Ether linkage (C-O-C) Methyl position differs

Key Insights :

  • The sulfanyl group in the target compound may increase lipophilicity compared to ether-linked analogs, affecting solubility and membrane permeability .
  • Substitution patterns (e.g., methyl at position 6 vs. 5) influence steric and electronic interactions, which could modulate binding to biological targets or stability in synthetic applications.

Mannich Base Derivatives with Antifungal Activity

highlights Allyl-6-(4-alkylphenoxy)-3-((diethylamino)methyl)benzene-1,2-diol and related Mannich bases. These compounds feature amino (-N(CH₂CH₃)₂) or piperazinyl groups instead of sulfanyl substituents.

Property Target Compound Mannich Base Derivatives
Functional Group Sulfanyl (-S-CH₂-furan) Amino (-N(CH₂CH₃)₂)
Bioactivity Not reported Antifungal (e.g., Botrytis cinerea inhibition)
Key Interaction Thioether (weak H-bond acceptor) Amine (strong H-bond donor/acceptor)

Key Insights :

  • Amino groups in Mannich bases enhance hydrogen-bonding capacity, likely contributing to their antifungal efficacy .
  • The sulfanyl group in the target compound might favor hydrophobic interactions, making it suitable for targeting lipid-rich environments.

Schiff Base Metal Complexes with Enzyme Inhibition

describes Schiff bases like 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol, which form Zn(II) and Co(II) complexes with alkaline phosphatase inhibition and anticancer activity.

Property Target Compound Schiff Base Derivatives
Functional Group Sulfanyl (-S-CH₂-furan) Imino (C=N)
Metal Chelation Unlikely (thioether) Strong (via imino and diol groups)
Bioactivity Not reported Enzyme inhibition, cytotoxicity

Key Insights :

  • Schiff bases excel in metal chelation, enabling applications in catalysis or metallodrugs. The sulfanyl group in the target compound may instead participate in redox reactions or covalent bonding .

Key Insights :

  • Sulfanyl groups improve pharmacokinetic properties (e.g., half-life) in drugs like montelukast, suggesting similar benefits for the target compound .

Biological Activity

3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol, a compound featuring a furan moiety linked to a sulfanyl group and a diol structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C12H12O3S\text{C}_{12}\text{H}_{12}\text{O}_3\text{S}

This structure includes:

  • A furan ring
  • A sulfanyl (-S-) group
  • A diol functional group (-OH)

Antioxidant Activity

Research indicates that compounds containing furan and sulfanyl groups often exhibit significant antioxidant properties. The antioxidant potential is primarily attributed to the presence of hydroxyl groups which can scavenge free radicals.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)Reference
3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol45
Ascorbic Acid30
Quercetin40

Antibacterial Activity

The compound has shown promising antibacterial activity against various strains. Studies have tested its efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

In a study conducted by Alabi et al., the compound demonstrated superior activity compared to traditional antibiotics against specific bacterial strains, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. The mechanism of action appears to involve apoptosis induction in cancer cells.

Case Study:
A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol led to a significant decrease in cell viability at concentrations above 50 µM, with an accompanying increase in apoptotic markers such as caspase activation .

The biological activities of 3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol can be attributed to:

  • Antioxidant Mechanism: Hydroxyl groups donate electrons to neutralize free radicals.
  • Antibacterial Mechanism: Disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
  • Anticancer Mechanism: Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways involved in cell proliferation.

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